

Unveiling CHI3L1-IN-2: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *chi3L1-IN-2*

Cat. No.: *B12376431*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of **CHI3L1-IN-2**, a potent small molecule inhibitor of the Chitinase-3-like-1 (CHI3L1) protein. This document details the scientific background, discovery methodology, synthesis protocol, and the biological context of this compound, offering valuable insights for researchers in oncology, inflammation, and drug discovery.

Introduction to CHI3L1: A Multifaceted Therapeutic Target

Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein that, despite its name, lacks enzymatic chitinase activity. It is implicated in a wide array of pathological processes, including inflammation, tissue remodeling, fibrosis, and cancer progression.^{[1][2]} Elevated levels of CHI3L1 are associated with poor prognosis in various cancers, such as glioblastoma, colorectal, and breast cancer, making it a compelling target for therapeutic intervention.^[2] CHI3L1 exerts its effects by interacting with various cell surface receptors and signaling molecules, including heparan sulfate proteoglycans, to modulate key cellular pathways.^{[3][4]}

Discovery of CHI3L1-IN-2 (Compound 36)

CHI3L1-IN-2, also identified as Compound 36, was discovered as a potent inhibitor of the interaction between CHI3L1 and heparan sulfate.[3] This interaction is crucial for CHI3L1's function in promoting cell signaling pathways involved in cancer progression. The discovery process likely involved high-throughput screening of chemical libraries to identify compounds that could disrupt this specific protein-carbohydrate interaction.

Mechanism of Action

CHI3L1-IN-2 specifically inhibits the binding of CHI3L1 to heparan sulfate.[3] This disruption prevents the downstream signaling events that are triggered by this interaction. By blocking this initial step, **CHI3L1-IN-2** effectively neutralizes the pathological activities of CHI3L1.

Quantitative Data

The following table summarizes the key quantitative data for **CHI3L1-IN-2**.

Parameter	Value	Reference
Compound Name	CHI3L1-IN-2 (Compound 36)	[3]
Target	Chitinase-3-like-1 (CHI3L1)	[3]
Mechanism of Action	Inhibits the interaction between CHI3L1 and heparan sulfate	[3]
IC50	26 nM	[3]

Synthesis of CHI3L1-IN-2 (Compound 36)

The synthesis of **CHI3L1-IN-2** (Compound 36) has been described in the patent literature.[4][5] The following is a general description of the synthetic route.

Experimental Protocol

Synthesis of Compound 36[5]

The synthesis of Compound 36 was achieved with an overall yield of 14% as a hydrochloride salt. The process involved a multi-step synthesis. A key step in the synthesis involved the use

of 3-bromo-5-fluoro-1-methyl-1H-pyrazole as a starting material. This was used in a palladium-catalyzed cross-coupling reaction, utilizing Pd(dppf) as the catalyst.

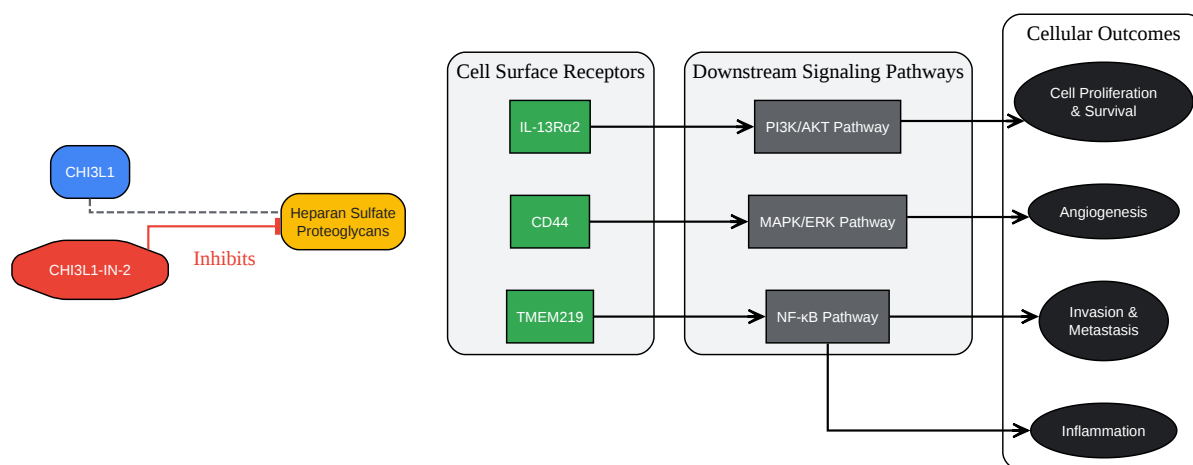
A detailed, step-by-step protocol would require access to the full experimental section of the cited patent, which is beyond the scope of this guide. Researchers should refer to the primary patent documents for precise reaction conditions, stoichiometry, and purification methods.

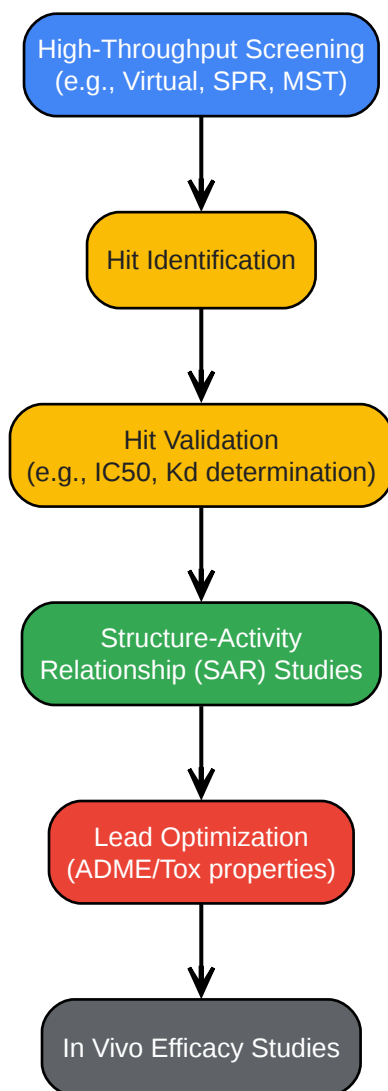
Another patent document describes the synthesis of Compound 36 as a TFA salt with a 7% overall yield.^[4] This synthesis utilized cis-4-hydroxy-L-proline methyl ester hydrochloride as a key starting material in the initial step.^[4]

Signaling Pathways and Experimental Workflows

CHI3L1 Signaling Pathways

CHI3L1 is known to activate several downstream signaling pathways that are critical for tumor growth and inflammation. Understanding these pathways provides a rationale for the therapeutic targeting of CHI3L1.





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